(E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene is an organic compound that features a fluorine atom attached to a benzene ring, which is further substituted with a buta-1,3-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzaldehyde with a suitable diene precursor under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired diene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene group into a saturated alkyl chain.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated alkyl chains.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its fluorine atom can form strong hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(Buta-1,3-dien-1-yl)-4-nitrobenzene: Similar structure but with a nitro group instead of a fluorine atom.
(E)-1-(Buta-1,3-dien-1-yl)-4-chlorobenzene: Contains a chlorine atom instead of fluorine.
(E)-1-(Buta-1,3-dien-1-yl)-4-methylbenzene: Features a methyl group instead of fluorine.
Uniqueness
(E)-1-(Buta-1,3-dien-1-yl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. Fluorine’s high electronegativity and small size influence the compound’s chemical behavior, making it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H9F |
---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
1-[(1E)-buta-1,3-dienyl]-4-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-2-3-4-9-5-7-10(11)8-6-9/h2-8H,1H2/b4-3+ |
InChI Key |
CQGVLTUBIKFODZ-ONEGZZNKSA-N |
Isomeric SMILES |
C=C/C=C/C1=CC=C(C=C1)F |
Canonical SMILES |
C=CC=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.